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Executive Summary
Ortetamine, also known as 2-methylamphetamine, is a stimulant drug of the amphetamine

class.[1] Its pharmacological profile is characterized by its interaction with monoamine

neurotransmitter systems, where it functions as a releasing agent and reuptake inhibitor of

dopamine, norepinephrine, and serotonin.[2] Additionally, it has been identified as an agonist at

the 5-HT2A serotonin receptor.[2] Despite its structural similarity to amphetamine and

methamphetamine, comprehensive quantitative data on its receptor binding affinities and

potencies are not widely available in public scientific literature. Animal studies indicate that it

substitutes for dextroamphetamine, albeit with approximately one-tenth the potency.[1][3]

Ortetamine is classified as a Schedule II controlled substance in the United States, as it is an

isomer of methamphetamine.[1] This guide provides a detailed overview of the known

pharmacology of Ortetamine, including its mechanism of action, pharmacodynamics, and

pharmacokinetics, supplemented with representative experimental protocols and data

visualizations.

Physicochemical Properties
Ortetamine is a chiral compound existing as a racemic mixture.[1] Its lipophilicity, suggested by

its predicted XLogP3 value, influences its distribution characteristics within the body.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b12682682?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Ortetamine
https://www.benchchem.com/product/b1605716
https://www.benchchem.com/product/b1605716
https://en.wikipedia.org/wiki/Ortetamine
https://www.wikiwand.com/en/articles/Ortetamine
https://en.wikipedia.org/wiki/Ortetamine
https://en.wikipedia.org/wiki/Ortetamine
https://www.benchchem.com/product/b1605716
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12682682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name
1-(2-methylphenyl)propan-2-

amine

Synonyms
2-Methylamphetamine, o-

Methylamphetamine, 2-MA
[1][4]

Molecular Formula C10H15N [4][5]

Molar Mass 149.237 g/mol [1]

CAS Number 5580-32-5 [4]

Predicted XLogP3 2.5

Pharmacology
Mechanism of Action
Ortetamine's primary mechanism of action involves the modulation of monoaminergic

neurotransmission through a dual action:

Monoamine Release: Ortetamine promotes the release of dopamine (DA), norepinephrine

(NE), and serotonin (5-HT) from presynaptic neurons.[2] This process is thought to involve

interaction with the vesicular monoamine transporter 2 (VMAT2), leading to the efflux of

neurotransmitters from synaptic vesicles into the cytoplasm, and subsequent reverse

transport across the cell membrane via the respective monoamine transporters.

Reuptake Inhibition: Concurrently, Ortetamine inhibits the reuptake of these monoamines

from the synaptic cleft by blocking the dopamine transporter (DAT), norepinephrine

transporter (NET), and serotonin transporter (SERT).[2] This action increases the

concentration and duration of neurotransmitters in the synapse, enhancing postsynaptic

receptor stimulation.

Additionally, Ortetamine has been identified as a serotonin 5-HT2A receptor agonist, a property

shared with some psychedelic compounds.[2] However, the functional significance and potency

of this interaction are not well-characterized.
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Pharmacodynamics
The primary pharmacodynamic effects of Ortetamine are consistent with its action as a central

nervous system stimulant. In animal drug discrimination studies, Ortetamine fully substitutes for

dextroamphetamine, indicating a similar subjective effect profile.[1] However, its potency in

these assays is reported to be approximately one-tenth that of dextroamphetamine.[1][3] The

ortho-methyl group on the phenyl ring of Ortetamine may influence its interaction with

monoamine transporters, potentially contributing to its reduced potency compared to

dextroamphetamine.

Pharmacokinetics (ADME)
Detailed pharmacokinetic studies specifically on Ortetamine are limited in publicly available

literature.[2]

Absorption: The route of administration in preclinical studies is typically intraperitoneal

injection. Oral bioavailability has not been formally reported.

Distribution: With a predicted XLogP3 of 2.5, Ortetamine is expected to be lipophilic and

readily cross the blood-brain barrier.[2]

Metabolism: As an amphetamine analog, it is expected to be metabolized in the liver,

potentially through pathways similar to other amphetamines, such as aromatic hydroxylation

and N-dealkylation.

Excretion: Excretion is likely to occur primarily through the urine, with the rate of excretion

being pH-dependent, a characteristic of amphetamine-like compounds.

An ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-

HRMS) method has been developed for the detection of Ortetamine in capillary blood,

indicating its systemic absorption and distribution.[2]

Quantitative Pharmacological Data
Comprehensive receptor binding affinity (Ki) and functional potency (EC50/IC50) data for

Ortetamine are not widely documented. The table below summarizes the available information

and highlights the data gaps.
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Target Parameter Value Notes

Dopamine Transporter

(DAT)
Ki Not Reported -

IC50 (Reuptake

Inhibition)
Not Reported -

Norepinephrine

Transporter (NET)
Ki Not Reported -

IC50 (Reuptake

Inhibition)
Not Reported -

Serotonin Transporter

(SERT)
Ki Not Reported -

IC50 (Reuptake

Inhibition)
Not Reported -

Serotonin 5-HT2A

Receptor
Ki Not Reported

Identified as an

agonist, but affinity is

not quantified.

EC50 (Agonism) Not Reported -

In Vivo Potency
Drug Discrimination

(vs. d-amphetamine)

~1/10th of d-

amphetamine

Ortetamine substitutes

for

dextroamphetamine in

animal models.[1][3]

Experimental Protocols
Detailed experimental protocols for studies specifically investigating Ortetamine are scarce.

The following are representative methodologies for key assays used to characterize

amphetamine-like compounds.

Synthesis of Ortetamine via Reductive Amination
This protocol describes a common method for the synthesis of Ortetamine from 2-

methylphenylacetone.[2][6]
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen),

dissolve 2-methylphenylacetone in a suitable anhydrous solvent such as methanol or

ethanol.

Imine Formation: Add a source of ammonia, such as ammonium acetate or a solution of

ammonia in methanol, to the flask. The mixture is stirred at room temperature to facilitate the

formation of the intermediate imine.

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium

borohydride (NaBH4), is added portion-wise to the reaction mixture. Alternatively, catalytic

hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen

atmosphere can be employed.[6]

Quenching and Extraction: After the reaction is complete (monitored by TLC or LC-MS), the

reaction is quenched by the careful addition of water or a dilute acid. The product is then

extracted into an organic solvent (e.g., diethyl ether or dichloromethane).

Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g.,

MgSO4), and the solvent is removed under reduced pressure. The crude product is then

purified by column chromatography or crystallization to yield Ortetamine.[6]

Radioligand Binding Assay for Monoamine Transporters
This protocol provides a general framework for determining the binding affinity (Ki) of

Ortetamine for DAT, NET, and SERT using a competitive binding assay.[7][8][9][10]

Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing

the human dopamine, norepinephrine, or serotonin transporter, or from specific brain regions

(e.g., striatum for DAT) of laboratory animals.[9]

Assay Setup: In a 96-well plate, add the membrane preparation, a specific radioligand for the

transporter of interest (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or

[3H]citalopram for SERT), and varying concentrations of Ortetamine (the competitor).

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for

a duration sufficient to reach binding equilibrium.[9]
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Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass

fiber filters using a cell harvester. This traps the membranes with bound radioligand on the

filter while unbound radioligand passes through.[10]

Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound

radioligand. The radioactivity retained on the filters is then quantified using a scintillation

counter.

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the

concentration of Ortetamine that inhibits 50% of the specific binding of the radioligand) is

determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

[9]

In Vivo Microdialysis for Neurotransmitter Release
This protocol describes a method to measure extracellular levels of dopamine in a specific

brain region (e.g., the nucleus accumbens) of a freely moving rat following Ortetamine

administration.[11][12][13][14]

Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide

cannula targeting the brain region of interest. Allow the animal to recover from surgery.

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe

through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a

constant low flow rate (e.g., 1-2 µL/min).

Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular

intervals (e.g., every 20 minutes) to determine the basal extracellular dopamine

concentration.[13]

Drug Administration: Administer Ortetamine (e.g., via intraperitoneal injection) and continue

to collect dialysate samples.

Sample Analysis: Analyze the dopamine concentration in the collected dialysate samples

using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
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Data Analysis: Express the post-injection dopamine concentrations as a percentage of the

baseline levels to determine the effect of Ortetamine on dopamine release.

Visualizations
Signaling Pathways
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1. Stereotaxic Surgery:
Implant guide cannula in rat brain

(e.g., Nucleus Accumbens)

2. Recovery Period
(Several days)

3. Microdialysis Probe Insertion
& Perfusion with aCSF

4. Baseline Sample Collection
(e.g., 3-4 samples over 60-80 min)

5. Drug Administration
(Ortetamine, i.p.)

6. Post-Injection Sample Collection
(e.g., 6-8 samples over 120-160 min)

7. HPLC-ED Analysis
(Quantify dopamine in dialysate)

8. Data Analysis
(Calculate % change from baseline)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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